molecular formula C8H8ClNO3 B12001824 Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- CAS No. 13359-17-6

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-

Katalognummer: B12001824
CAS-Nummer: 13359-17-6
Molekulargewicht: 201.61 g/mol
InChI-Schlüssel: PDBUPNZIGMKVIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- is an organic compound with a molecular formula of C8H8ClNO2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- typically involves the reaction of 4-chlorophenol with acetamide under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by the addition of acetamide. The reaction is usually carried out in an organic solvent like methylene dichloride at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process. Post-reaction purification steps, including crystallization and chromatography, are employed to obtain high-purity Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy acetic acid derivatives, while substitution reactions can produce various substituted acetamides .

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- apart from similar compounds is its unique combination of the chlorophenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

13359-17-6

Molekularformel

C8H8ClNO3

Molekulargewicht

201.61 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO3/c9-6-1-3-7(4-2-6)13-5-8(11)10-12/h1-4,12H,5H2,(H,10,11)

InChI-Schlüssel

PDBUPNZIGMKVIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.